molecular formula C6H11NO B1277472 4-Aminocyclohexanone CAS No. 87976-86-1

4-Aminocyclohexanone

Cat. No.: B1277472
CAS No.: 87976-86-1
M. Wt: 113.16 g/mol
InChI Key: OTCYOBLTAQTFPW-UHFFFAOYSA-N
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Description

4-Aminocyclohexanone is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

4-Aminocyclohexanone is utilized in the synthesis of pharmaceutical intermediates, such as hydrochloride salt of trans-4-aminocyclohexanol. The synthesis process involves acetylation and subsequent hydrogenation steps to achieve the desired product. This process is crucial for the preparation of pharmaceutical compounds and demonstrates the significance of this compound in medicinal chemistry (Li Jia-jun, 2012).

Development of β-Aminocyclohexanones and β-Aminocyclohexanols

The compound serves as a key element in the creation of new β-aminocyclohexanones and β-aminocyclohexanols, showcasing its versatility in chemical synthesis. This is achieved through an efficient sequence involving an intramolecular tandem isomerization-Mannich reaction (H. Cao, D. Grée, R. Grée, 2011).

Formation of Molecular Complexes

This compound forms ionic molecular complexes, such as 4-ammonio­cyclo­hexanol carbamate, indicating its role in the formation of structurally unique compounds. These complexes involve various intermolecular interactions and contribute to the understanding of molecular behavior in different environments (A. Dey, G. Desiraju, Raju Mondal, J. Howard, 2004).

Catalysis and Polymer Science

This compound is used in catalysis and polymer science, where it contributes to the synthesis and characterization of new polymers. Its ability to form different structures under various conditions highlights its importance in material science and chemical engineering (Wei Huang, Hongjie Xu, Jie Yin, 2006).

Cosmetic Applications

In the cosmetic field, derivatives of this compound, like tranexamic acid, are utilized in skin whitening care. The study of these compounds' effects on melanocyte activation under UV radiation is an example of its application in dermatology (K. Hiramoto, Y. Yamate, Daijiro Sugiyama, Yumi Takahashi, E. Mafune, 2014).

Safety and Hazards

When handling 4-Aminocyclohexanone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

The high selectivity of enzymes enables short and stereoselective cascade multifunctionalizations to generate high-value building blocks from renewable starting materials . This suggests that 4-Aminocyclohexanone and its derivatives could have potential applications in the synthesis of pharmaceuticals for the treatment of various diseases .

Properties

IUPAC Name

4-aminocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-5-1-3-6(8)4-2-5/h5H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCYOBLTAQTFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432734
Record name 4-aminocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87976-86-1
Record name 4-aminocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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